
Sodium 2,5-dichlorophenyl-N-nitrosoamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,5-dichlorophenyl-N-nitrosoamide is a chemical compound with the molecular formula C6H3Cl2N2NaO. It is known for its applications in various scientific research fields due to its unique chemical properties . This compound is also referred to as 2,5-Dichloro-N-(sodiooxyimino)benzenamine and is used in industrial and scientific research .
Vorbereitungsmethoden
The synthesis of Sodium 2,5-dichlorophenyl-N-nitrosoamide involves several steps. One common method includes the reaction of 2,5-dichloroaniline with sodium nitrite in the presence of an acid to form the nitrosoamide . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
Sodium 2,5-dichlorophenyl-N-nitrosoamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium 2,5-dichlorophenyl-N-nitrosoamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.
Industry: It is used in the manufacturing of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 2,5-dichlorophenyl-N-nitrosoamide involves its interaction with specific molecular targets. The nitroso group can interact with nucleophiles in biological systems, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to affect certain enzymatic activities and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Sodium 2,5-dichlorophenyl-N-nitrosoamide is part of a broader class of compounds known as nitrosamides. Similar compounds include:
N-Nitrosoureas: Known for their use in cancer treatment due to their ability to alkylate DNA.
N-Nitrosoguanidines: Studied for their mutagenic properties.
N-Nitrosocarbamates: Investigated for their potential therapeutic applications.
Compared to these compounds, this compound is unique due to its specific chemical structure and the presence of chlorine atoms, which influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
6259-27-4 |
|---|---|
Molekularformel |
C6H3Cl2N2NaO |
Molekulargewicht |
212.99 g/mol |
IUPAC-Name |
sodium;(2,5-dichlorophenyl)-nitrosoazanide |
InChI |
InChI=1S/C6H4Cl2N2O.Na/c7-4-1-2-5(8)6(3-4)9-10-11;/h1-3H,(H,9,11);/q;+1/p-1 |
InChI-Schlüssel |
AFOINDWJBKIFCC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)[N-]N=O)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


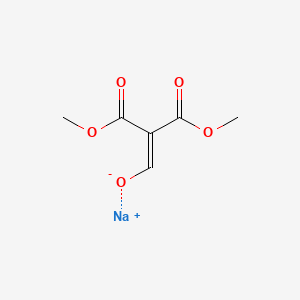

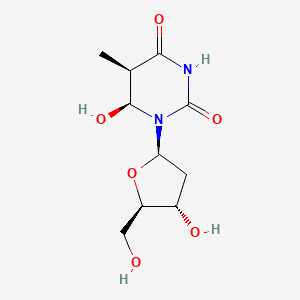
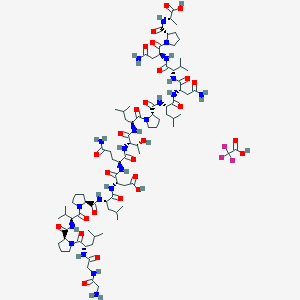
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)

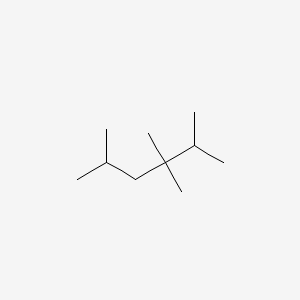
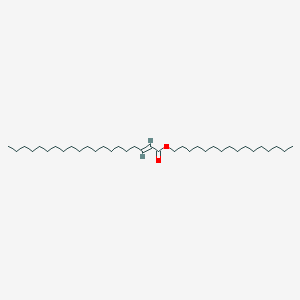
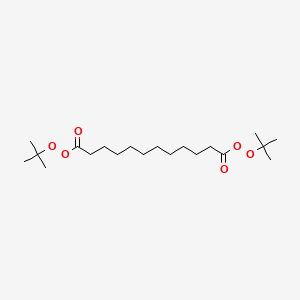



![disodium;[(1R,3S,6S,7S,12S,15R,16S,22R)-22-(2-ethyl-3-methylbutyl)-1,3,7-trimethyl-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B12643642.png)

